molecular formula C17H18F3N3 B3043591 1-(4-Aminophenyl)-4-[3-(trifluoromethyl)phenyl]piperazine CAS No. 886843-56-7

1-(4-Aminophenyl)-4-[3-(trifluoromethyl)phenyl]piperazine

Cat. No.: B3043591
CAS No.: 886843-56-7
M. Wt: 321.34 g/mol
InChI Key: RWRGFFIAPATXCQ-UHFFFAOYSA-N
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Description

1-(4-Aminophenyl)-4-[3-(trifluoromethyl)phenyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Aminophenyl)-4-[3-(trifluoromethyl)phenyl]piperazine typically involves the reaction of 4-aminophenylpiperazine with a trifluoromethyl-substituted benzene derivative. Common synthetic routes may include:

    Nucleophilic substitution reactions: Using 4-aminophenylpiperazine as a nucleophile to react with a trifluoromethyl-substituted benzene derivative under basic conditions.

    Catalytic hydrogenation: Reducing nitro-substituted precursors to amines in the presence of a catalyst such as palladium on carbon (Pd/C).

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Aminophenyl)-4-[3-(trifluoromethyl)phenyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reducing agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution reagents: Such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions may introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Aminophenyl)-4-[3-(trifluoromethyl)phenyl]piperazine involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces to modulate cellular responses.

    Pathways: Affecting signaling pathways that regulate various biological processes.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Aminophenyl)piperazine: Lacks the trifluoromethyl group, which may affect its biological activity.

    1-(4-Nitrophenyl)-4-[3-(trifluoromethyl)phenyl]piperazine: Contains a nitro group instead of an amino group, leading to different chemical properties.

    1-(4-Methylphenyl)-4-[3-(trifluoromethyl)phenyl]piperazine: Contains a methyl group instead of an amino group, which may influence its reactivity and interactions.

Uniqueness

1-(4-Aminophenyl)-4-[3-(trifluoromethyl)phenyl]piperazine is unique due to the presence of both an amino group and a trifluoromethyl group. These functional groups contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N3/c18-17(19,20)13-2-1-3-16(12-13)23-10-8-22(9-11-23)15-6-4-14(21)5-7-15/h1-7,12H,8-11,21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWRGFFIAPATXCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)N)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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